

# Spectroscopic and Analytical Profile of **tert-Butyl N,N-diallylcarbamate**: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl N,N-diallylcarbamate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl N,N-diallylcarbamate** (CAS Number: 151259-38-0). Included are predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed experimental protocols for acquiring such spectra are also provided, along with a workflow diagram for the spectroscopic analysis of chemical compounds.

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **tert-Butyl N,N-diallylcarbamate**. This data is based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.80	m	2H	-CH=CH <sub>2</sub>
~5.15	m	4H	-CH=CH <sub>2</sub>
~3.85	d	4H	N-CH <sub>2</sub> -
1.47	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~155.0	C=O
~134.5	-CH=CH <sub>2</sub>
~116.5	-CH=CH <sub>2</sub>
~79.5	-C(CH <sub>3</sub> ) <sub>3</sub>
~48.0	N-CH <sub>2</sub> -
~28.5	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 3: Predicted IR Absorption Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H stretch
~2975, ~2930	Strong	C-H stretch (alkyl)
~1695	Strong	C=O stretch (carbamate)
~1645	Medium	C=C stretch
~1450, ~1365	Medium	C-H bend (alkyl)
~1150	Strong	C-O stretch
~990, ~920	Strong	=C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
197	Moderate	[M] <sup>+</sup> (Molecular Ion)
141	High	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
100	High	[M - OC(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
57	Very High	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

## Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy
  - Sample Preparation: Weigh approximately 5-10 mg of **tert-Butyl N,N-diallylcarbamate** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard. The sample is then transferred to a 5 mm NMR tube.

- Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. Key parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H NMR and the residual solvent signal of CDCl<sub>3</sub> at 77.16 ppm for <sup>13</sup>C NMR.

## 2.2 Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  - Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.
  - Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
  - Sample Application: A small drop of neat liquid **tert-Butyl N,N-diallylcarbamate** is placed directly onto the center of the ATR crystal.
  - Spectrum Acquisition: The sample spectrum is collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over a range of 4000 to 400 cm<sup>-1</sup>.

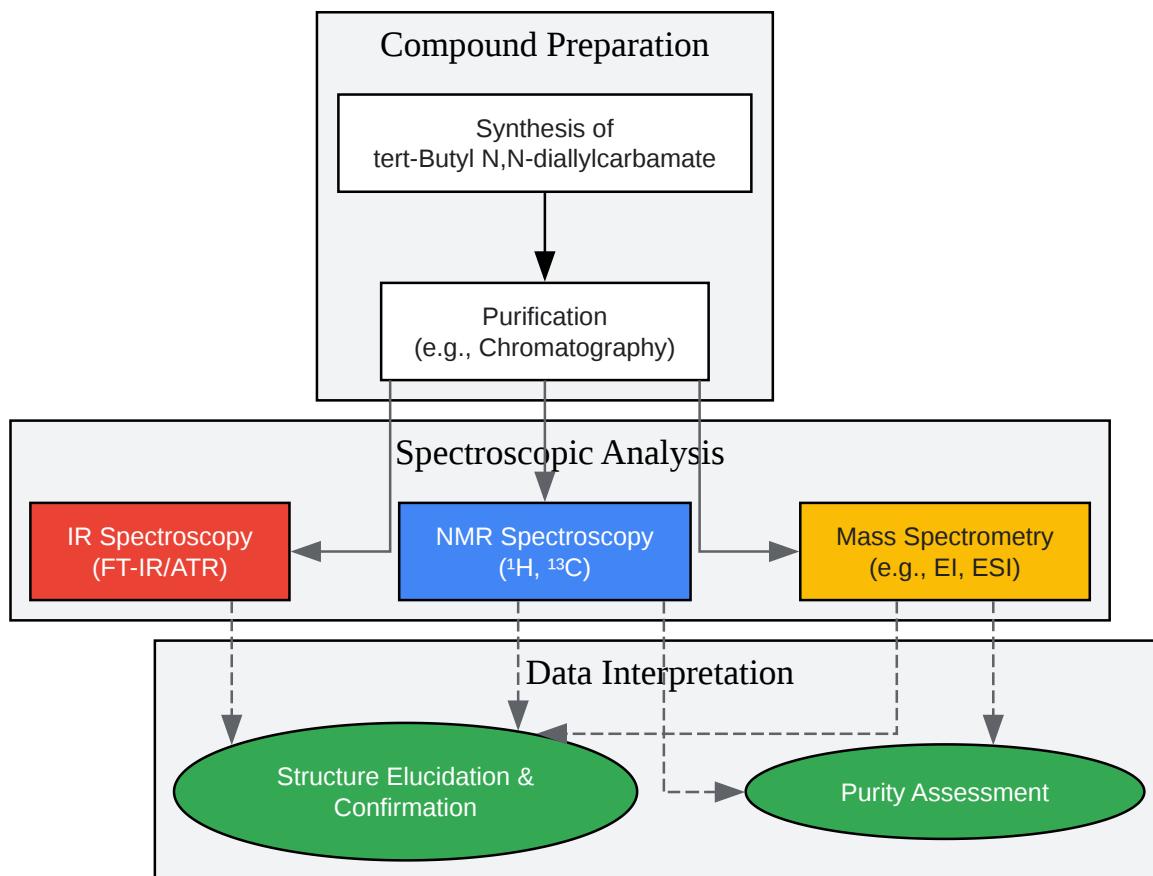
- Data Processing: The final absorbance or transmittance spectrum is generated by automatically ratioing the sample spectrum against the background spectrum. The ATR crystal is cleaned with an appropriate solvent (e.g., isopropanol) and dried after the measurement.

## 2.3 Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry
  - Sample Introduction: A dilute solution of **tert-Butyl N,N-diallylcarbamate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatography (GC) inlet.
  - Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a molecular ion ( $[M]^+$ ), which can then undergo fragmentation.
  - Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - Detection: An electron multiplier or similar detector records the abundance of each ion.
  - Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **tert-Butyl N,N-diallylcarbamate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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